MoTPS1/2-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

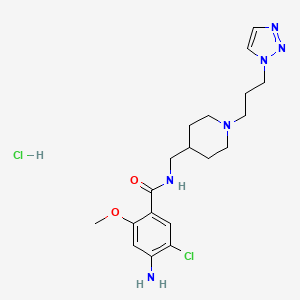

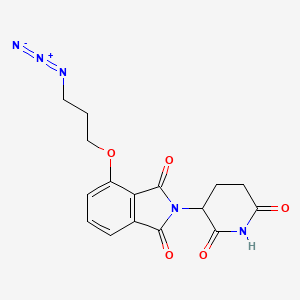

MoTPS1/2-IN-1 is a potent inhibitor of the enzymes MoTPS1 and MoTPS2. These enzymes are involved in the biosynthesis of trehalose, a sugar that plays a crucial role in the stress response and pathogenicity of certain fungi. This compound has shown significant antifungal activity, making it a promising candidate for the development of new fungicides .

Métodos De Preparación

The synthesis of MoTPS1/2-IN-1 involves the optimization of a hit compound, VS-10, which contains an isopropanolamine fragment. Through virtual screening and subsequent structural optimization, forty-four analogs were synthesized. The preparation method for in vivo studies involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol 300 (PEG300), Tween 80, and deionized water .

Análisis De Reacciones Químicas

MoTPS1/2-IN-1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the formation of reduced analogs.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

MoTPS1/2-IN-1 has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the biosynthesis of trehalose and its role in fungal pathogenicity.

Biology: The compound is used to investigate the stress response mechanisms in fungi and other organisms.

Medicine: this compound has potential therapeutic applications as an antifungal agent, particularly against pathogens like Magnaporthe oryzae.

Industry: The compound can be used in the development of new fungicides for agricultural applications .

Mecanismo De Acción

MoTPS1/2-IN-1 exerts its effects by inhibiting the enzymes MoTPS1 and MoTPS2. These enzymes are involved in the biosynthesis of trehalose, which is essential for the stress response and pathogenicity of certain fungi. The compound interacts with the residue Glu396 in MoTPS1, leading to a decrease in sporulation, killing a portion of conidia, and interfering with the accumulation of turgor pressure in appressoria. This unique mechanism impedes the infection process of pathogenic fungi .

Comparación Con Compuestos Similares

MoTPS1/2-IN-1 is unique compared to other similar compounds due to its dual specificity for both MoTPS1 and MoTPS2. Similar compounds include:

VS-10: The initial hit compound that led to the development of this compound.

j11: An analog of VS-10 that exhibits greater inhibitory activity against MoTPS1 and the pathogenicity of Magnaporthe oryzae

This compound stands out due to its optimized structure and enhanced antifungal activity, making it a promising candidate for further development and application.

Propiedades

Fórmula molecular |

C22H28N2O4 |

|---|---|

Peso molecular |

384.5 g/mol |

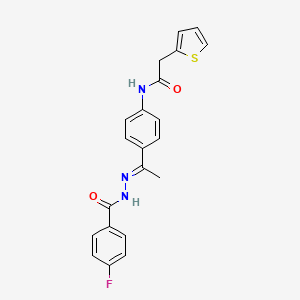

Nombre IUPAC |

(2S)-1-(1,3-benzodioxol-5-yloxy)-3-[(1-benzylpiperidin-4-yl)amino]propan-2-ol |

InChI |

InChI=1S/C22H28N2O4/c25-19(15-26-20-6-7-21-22(12-20)28-16-27-21)13-23-18-8-10-24(11-9-18)14-17-4-2-1-3-5-17/h1-7,12,18-19,23,25H,8-11,13-16H2/t19-/m0/s1 |

Clave InChI |

UAAFEWNHVDVMFZ-IBGZPJMESA-N |

SMILES isomérico |

C1CN(CCC1NC[C@@H](COC2=CC3=C(C=C2)OCO3)O)CC4=CC=CC=C4 |

SMILES canónico |

C1CN(CCC1NCC(COC2=CC3=C(C=C2)OCO3)O)CC4=CC=CC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

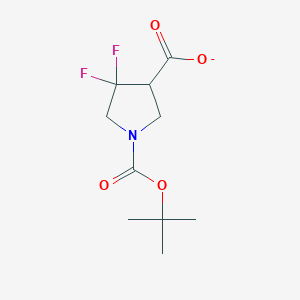

![[(2S)-2-[[(2R,4S,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy]-1-hydroxy-3-(2H-tetrazol-5-ylmethoxy)propan-2-yl]phosphonic acid](/img/structure/B12362824.png)

![(1R,4E,5'S,6S,6'R,7R,8S,10S,11S,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,11,12,13,14,15-heptahydroxy-10-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one](/img/structure/B12362828.png)